N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-4-7-12(8-5-10)23(19,20)18-16-17-14-13(21-3)9-6-11(2)15(14)22-16/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCNDLUFJDUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Aniline Derivatives
The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives. However, for the 4-methoxy-7-methyl substitution pattern, the following pathway is employed:
- Starting Material : 4-Methoxy-3-methylaniline is treated with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) as an oxidizing agent. This promotes the formation of the thiazole ring through electrophilic substitution.
- Reaction Conditions :
- Solvent: Ethanol/water mixture (1:1).
- Temperature: Reflux at 80°C for 6–8 hours.
- Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.
Characterization :
Alternative Route via Thioamide Intermediate
An alternative method involves the use of thioamides:
- Step 1 : 4-Methoxy-3-methylaniline reacts with ammonium thiocyanate (NH₄SCN) in hydrochloric acid to form the corresponding thiourea derivative.
- Step 2 : Cyclization with chloroacetyl chloride yields the benzothiazole core.
Advantages : Higher regioselectivity for the 2-amine position.
Yield : 65–70%.
Sulfonylation of 4-Methoxy-7-Methylbenzo[d]thiazol-2-Amine
General Sulfonylation Protocol
The amine group is reacted with 4-methylbenzenesulfonyl chloride under basic conditions:
Reagents :
- 4-Methoxy-7-methylbenzo[d]thiazol-2-amine (1.0 equiv).
- 4-Methylbenzenesulfonyl chloride (1.2 equiv).
- Base: Sodium carbonate (Na₂CO₃, 2.0 equiv).
- Solvent: Dichloromethane (DCM).
Procedure :
Characterization :
- 1H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 2H, Ar-H), 7.38 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.43 (s, 3H, SO₂C₆H₄CH₃).
- 13C NMR : δ 167.8 (C=S), 159.2 (C-O), 144.5 (SO₂C), 126–130 (aromatic carbons), 55.6 (OCH₃), 21.3 (CH₃).
- Yield : 75–80%.
Optimization of Reaction Conditions
Mechanistic Insights
The sulfonylation proceeds via a nucleophilic acyl substitution mechanism:
- Deprotonation : The amine is deprotonated by Na₂CO₃, forming a nucleophilic amide ion.
- Attack on Sulfonyl Chloride : The amide ion attacks the electrophilic sulfur atom in 4-methylbenzenesulfonyl chloride, displacing chloride.
- Proton Transfer : The intermediate is protonated to yield the final sulfonamide.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes:
Solid-Phase Synthesis
Immobilization of the benzothiazole amine on Wang resin enables stepwise coupling:
Challenges and Solutions
Chemical Reactions Analysis
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide exhibit promising antimicrobial properties. Studies have shown that related thiazole derivatives possess significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and cervical cancer cells. Molecular docking studies have provided insights into its binding interactions with specific cancer-related targets, indicating a potential mechanism for its anticancer effects .
Case Study 1: Anticancer Evaluation
A series of sulfonamide derivatives were synthesized and tested for anticancer activity against human cancer cell lines. Among these, compounds structurally related to this compound showed significant cytotoxic effects, with IC50 values indicating potent activity against MCF7 cells .
Case Study 2: Antimicrobial Screening
In a study focusing on antimicrobial properties, derivatives of thiazole were screened against common pathogens. The results demonstrated that certain modifications to the thiazole ring enhanced antimicrobial efficacy, suggesting that this compound could be a lead compound for further development in antimicrobial therapy .
Potential Applications
The applications of this compound can be categorized as follows:
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a positive allosteric modulator of the muscarinic 4 (M4) receptor . This modulation enhances the receptor’s response to its natural ligand, acetylcholine, leading to various physiological effects. The compound’s anti-inflammatory activity is attributed to its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 .
Comparison with Similar Compounds
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide can be compared with other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features but differ in their substituents and specific biological activities. The unique methoxy and methyl groups in this compound contribute to its distinct pharmacological profile and enhanced selectivity for certain molecular targets .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a compound belonging to the class of benzo[d]thiazoles, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core with a sulfonamide group, which enhances its solubility and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has been studied for its potential as an allosteric modulator of muscarinic receptors, particularly the M4 receptor subtype, which is implicated in neurological functions and disorders .
Antimicrobial Properties
Research indicates that compounds within the benzo[d]thiazole class exhibit significant antimicrobial activity. For instance:
Anticancer Potential
The compound's structural features suggest potential anticancer activities. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways .
Case Studies and Experimental Findings
- Study on M4 Receptor Modulation :
- In Vivo Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Potency (EC50) |
|---|---|---|---|
| This compound | Benzo[d]thiazole core with sulfonamide | Antimicrobial, anticancer | 1.3 µM (M4 receptor) |
| 3-Ethyl-4-methoxy-7-methylbenzo[d]thiazole | Similar core structure | Antimicrobial | Not specified |
| ML293 | M4 positive allosteric modulator | Neurological effects | 1.3 µM |
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and methyl groups at positions 4 and 7 of the benzothiazole).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z = 344.45 for the parent ion) .
- Elemental Analysis : Validate purity and stoichiometry.
Basic: How is receptor selectivity (e.g., M4 vs. other mAChR subtypes) assessed experimentally?
Selectivity is evaluated using calcium mobilization assays in CHO cells expressing human M1-M5 receptors:
- Protocol : Cells are loaded with Fluo-4 AM dye, exposed to acetylcholine (ACh) ± test compound, and fluorescence is measured via FDSS6000/7000 systems.
- Key Metrics :
- EC₅₀ : Potency (e.g., ML293 has EC₅₀ = 1.3 µM at M4).
- Fold Shift : Efficacy (e.g., 14.6-fold leftward ACh curve shift for ML293 indicates positive allosteric modulation) .
- Selectivity Panel : Compare responses across M1-M5 to confirm M4 specificity (>100-fold selectivity over other subtypes) .
Advanced: What structure-activity relationship (SAR) insights guide optimization of benzothiazole sulfonamides for M4 modulation?
Critical SAR findings include:
- Benzothiazole Core :
- Sulfonamide Linker :
- Methylbenzenesulfonamide enhances brain penetration (B:P = 0.85) compared to bulkier groups.
- Amide replacements (e.g., urea, reverse amide) result in inactive or weakly active analogs .
Methodology : Iterative synthesis paired with high-throughput screening (HTS) and molecular docking to prioritize substitutions .
Advanced: How are pharmacokinetic (PK) and blood-brain barrier (BBB) penetration properties evaluated?
Q. In Vitro PK :
- Microsomal Stability : Incubate with human/river hepatocytes; ML293 shows moderate clearance (14.9–48.5 mL/min/kg) .
- Plasma Protein Binding : Equilibrium dialysis reveals high binding in human plasma (99% bound) but better free fraction in rats (3.2%) .
In Vivo PK (Rats) : - IV Administration : Low clearance (11.6 mL/min/kg) and brain exposure (10.3 µM at 1 h post-dose) .
- Brain Homogenate Binding : Measure unbound fraction (3.2% in brain vs. 0.9% in plasma) to predict free drug levels .
Advanced: What experimental protocols validate allosteric modulation mechanisms?
- Schild Analysis : Co-application of orthosteric (ACh) and allosteric (test compound) ligands to calculate cooperativity (α) and binding affinity (KB) .
- Fold-Shift Assays : Quantify leftward shifts in ACh dose-response curves (e.g., 14.9-fold shift for ML293) .
- Mutagenesis Studies : Identify key receptor residues (e.g., transmembrane domains) critical for allosteric binding .
Advanced: How are data contradictions resolved in SAR or PK studies?
- Case Example : Discrepant activity of urea analogs (e.g., compound 35 with 36% efficacy vs. inactive analogs).
- Resolution : Verify compound purity via LC-MS, repeat assays with fresh batches, and use orthogonal assays (e.g., electrophysiology) .
- PK Variability : Adjust dosing regimens or formulation (e.g., PEG-based vehicles) to improve reproducibility in brain exposure .
Advanced: What translational challenges arise when moving from in vitro to in vivo models?
- BBB Penetration : Despite favorable logP (~3.5), efflux transporters (e.g., P-gp) may limit brain uptake. Use transporter knockout mice or co-administer inhibitors .
- Species Differences : Rat vs. human microsomal stability data guide species selection for toxicity studies .
- Pharmacodynamic Markers : Measure receptor occupancy via PET ligands (e.g., [¹¹C]MK6884) to correlate exposure with target engagement .
Advanced: How are computational tools integrated into lead optimization?
- Docking Simulations : Predict binding poses in the M4 allosteric pocket (e.g., Glide Schrödinger) to prioritize sulfonamide substituents .
- QSAR Models : Corrogate physicochemical properties (e.g., polar surface area <70 Ų) with brain penetration .
- ADMET Prediction : Use tools like SwissADME to filter compounds with poor solubility or high CYP450 inhibition risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
